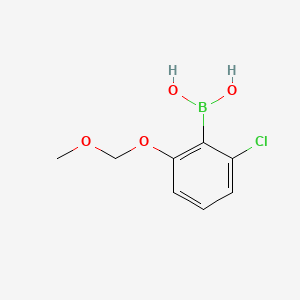

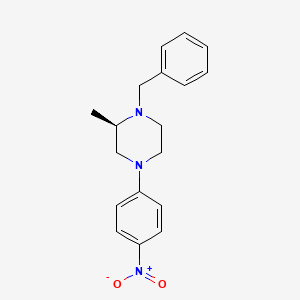

2-Nitro-6-phenylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photochemical Properties : 2-Nitro-6-phenylnaphthalene's photochemical behavior has been studied, revealing insights into its potential environmental impacts. For instance, the photolysis of 1-nitro-2-phenylnaphthalene, a closely related compound, in methanol was found to produce several reaction products, suggesting complex photochemical pathways that could be relevant to 2-Nitro-6-phenylnaphthalene as well (Patel & Boyer, 1980).

Anti-inflammatory Applications : Derivatives of 2-phenylnaphthalene, which include compounds similar to 2-Nitro-6-phenylnaphthalene, have been investigated for their anti-inflammatory properties. Certain derivatives were found to inhibit pro-inflammatory mediators in macrophage cells, suggesting potential pharmaceutical applications (Chang, Liao, & Chen, 2017).

Synthetic Methodologies : The synthesis of 2-phenylnaphthalene and its derivatives, including 2-Nitro-6-phenylnaphthalene, has been a focus of research, with new methods developed for efficient and selective synthesis. For example, a gold-catalyzed dimerization method has been developed for synthesizing 2-phenylnaphthalenes (Wang et al., 2011).

Thermodynamic Properties : The thermodynamic properties of compounds like 2-phenylnaphthalene have been studied, providing valuable data for understanding their behavior under different conditions. This research is essential for developing applications in various industrial processes (Chirico, Steele, & Kazakov, 2014).

Sensing Applications : Some derivatives of 2-phenylnaphthalene have been explored for their potential in sensing applications. For instance, certain compounds have been synthesized for the selective colorimetric recognition of ions in aqueous solutions (Jo et al., 2014).

Cancer Research : The cytotoxicity of 2-phenylnaphthalenes against cancer cells has been studied, revealing that certain derivatives can inhibit proliferation and induce apoptosis in breast cancer cells. This indicates potential therapeutic applications in oncology (Chang, Ke, Wu, & Chuang, 2015).

Direcciones Futuras

Naphthalene and its derivatives, including 2-Nitro-6-phenylnaphthalene, could potentially be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds could have wide applications due to their strong fluorescence, electroactivity, and photostability .

Propiedades

IUPAC Name |

2-nitro-6-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOAQFXMTSWCME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704766 |

Source

|

| Record name | 2-Nitro-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-6-phenylnaphthalene | |

CAS RN |

103393-05-1 |

Source

|

| Record name | 2-Nitro-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)

![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)